N-methyl-6-nitro-1,3-benzoxazol-2-amine
Overview
Description
“N-methyl-6-nitro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C8H7N3O3 . It is also known by other names such as “2-methylamino-6-nitrobenzoxazole” and "2-Benzoxazolamine, N-methyl-6-nitro-" .
Molecular Structure Analysis
The molecular structure of “N-methyl-6-nitro-1,3-benzoxazol-2-amine” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 193.160 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-6-nitro-1,3-benzoxazol-2-amine” are not fully detailed in the retrieved data. The molecular weight is 193.16 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
- N-methyl-6-nitro-1,3-benzoxazol-2-amine and similar compounds have been extensively studied in the synthesis and transformation of various chemical structures. For instance, Gallagher et al. (1980) explored the synthesis and reactions of azido-benzothiazoles and benzo[b]thiophens, leading to novel thiazolo and dihydrothieno benzoxazoles (Gallagher, Iddon, & Suschitzky, 1980). Beebe, Wódka, and Sowin (2001) developed a method for solid-phase synthesis of benzoxazoles using a similar process (Beebe, Wódka, & Sowin, 2001).
Catalysis and Reductive Amination
- In catalysis, Senthamarai et al. (2018) reported an efficient reductive amination process using Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines (Senthamarai et al., 2018).
Novel Compound Synthesis
- Research by El’chaninov, Aleksandrov, and Stepanov (2018) involved the N-methylation of nitroindazoles, leading to unique compound formations like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo benzothiazoles (El’chaninov, Aleksandrov, & Stepanov, 2018).
Magnetic Catalysis
- The work of Sarode, Bhojane, and Nagarkar (2015) highlights the use of magnetic copper ferrite nanoparticles in the synthesis of 2-substituted benzoxazole, demonstrating innovative approaches in green chemistry (Sarode, Bhojane, & Nagarkar, 2015).
Metal-Free Oxidative Coupling
- Murarka, Wertz, and Studer (2012) discussed the transition-metal-free oxidative coupling reactions for forming C-C and C-N bonds, showing the versatility of such compounds in synthetic chemistry (Murarka, Wertz, & Studer, 2012).
Structural Analysis and Coordination
- Téllez et al. (2013) conducted a structural analysis of coordination compounds involving benzoxazole derivatives, contributing to the understanding of complex molecular structures (Téllez et al., 2013).
Other Relevant Research
- Additional research has focused on various aspects of benzoxazoles, such as synthesis of derivatives, reactions with nucleophiles, and applications in dye formation and medicinal chemistry. These studies include work by Argilagos et al. (1998), Simov and Davidkov (1981), Bush and Babaev (2003), Georgiadou and Tsatsaroni (2002), and Walser and Fryer (1983) (Argilagos et al., 1998); (Simov & Davidkov, 1981); (Bush & Babaev, 2003); (Georgiadou & Tsatsaroni, 2002); (Walser & Fryer, 1983).
properties
IUPAC Name |
N-methyl-6-nitro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIURJKIOVIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507674 | |
Record name | N-Methyl-6-nitro-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-nitro-1,3-benzoxazol-2-amine | |
CAS RN |
78749-80-1 | |
Record name | N-Methyl-6-nitro-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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